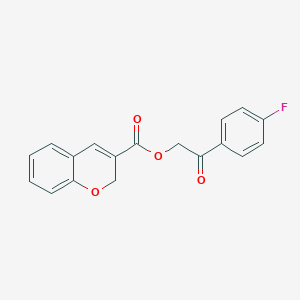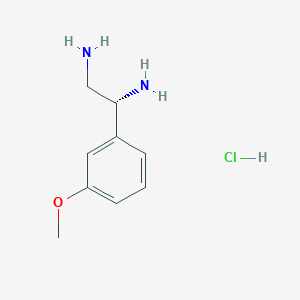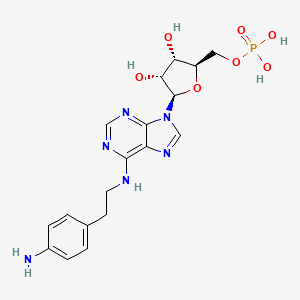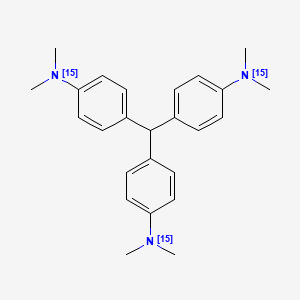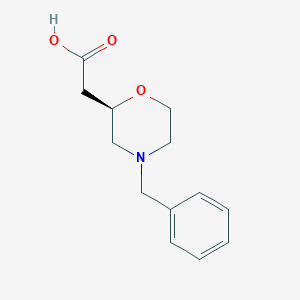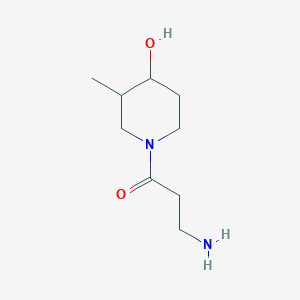![molecular formula C9H11N5O2 B12939283 N-[Di(1H-imidazol-2-yl)methyl]glycine CAS No. 64269-84-7](/img/structure/B12939283.png)
N-[Di(1H-imidazol-2-yl)methyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the condensation of glyoxal with ammonia and formaldehyde . Another approach involves the reaction of aldehydes with amines and nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, nickel-catalyzed cyclization of amido-nitriles can be used to produce substituted imidazoles . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the ring .
科学研究应用
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. Imidazole derivatives can bind to enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
1H-imidazole-4-acetic acid: Another imidazole derivative with similar chemical properties.
2-(1H-imidazol-1-yl)acetic acid: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the di(1H-imidazol-2-yl)methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
64269-84-7 |
|---|---|
分子式 |
C9H11N5O2 |
分子量 |
221.22 g/mol |
IUPAC 名称 |
2-[bis(1H-imidazol-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11N5O2/c15-6(16)5-14-7(8-10-1-2-11-8)9-12-3-4-13-9/h1-4,7,14H,5H2,(H,10,11)(H,12,13)(H,15,16) |
InChI 键 |
WRWIAOCQTXOPTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


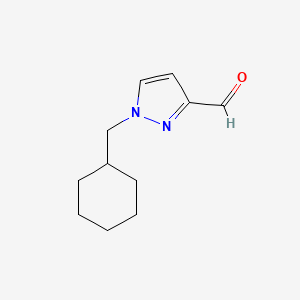
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
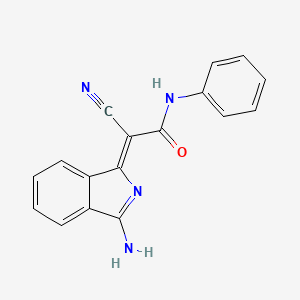
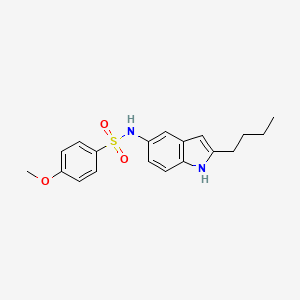
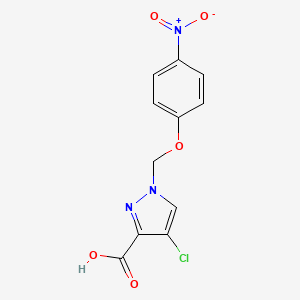

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
